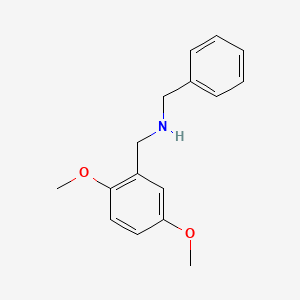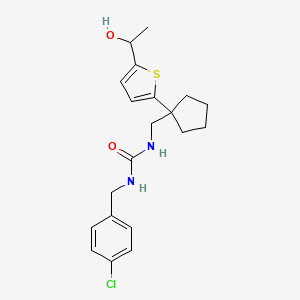
1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea is a useful research compound. Its molecular formula is C20H25ClN2O2S and its molecular weight is 392.94. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The compound 1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea, which is known for its urea fungicide properties, exhibits a cyclopentyl ring adopting an envelope conformation. This structural detail plays a pivotal role in its function and effectiveness as a fungicide. The crystal structure analysis reveals significant interactions within the crystal, such as N—H⋯O hydrogen bonds forming chains and weak π–π interactions between chlorobenzene rings, contributing to the compound's stability and reactivity (Kang, Kim, Kwon, & Kim, 2015).
Synthesis of Labelled Compounds
In the domain of research involving the synthesis of labelled compounds, the creation of 1-(4-Chlorobenzyl)-3-methyl-3-(2-hydroxyethyl)-thiourea labelled with ^14C at its urea group has been explored. This synthesis process, starting from potassium cyanide-^14C, is crucial for studies in various fields including pharmaceuticals and biochemical research, highlighting the versatility and importance of such urea derivatives in scientific investigations (Esses-Reiter & Reiter, 1981).
Anticonvulsant Activity and Molecular Docking
A series of urea/thiourea derivatives has been synthesized and screened for anticonvulsant activity, showcasing the potential therapeutic applications of these compounds. Molecular docking studies supplement these findings, providing insights into the interactions at the molecular level that could explain the observed pharmacological activities. Such research underscores the potential of urea derivatives in developing new anticonvulsant therapies (Thakur, Deshmukh, Jha, & Kumar, 2017).
Corrosion Inhibition
Investigations into the corrosion inhibition properties of certain urea derivatives have revealed their efficacy in protecting mild steel in acidic environments. This application is particularly relevant in industrial processes where corrosion resistance is crucial. The specific interactions between these compounds and metal surfaces, including adsorption characteristics and inhibition mechanisms, are of significant interest in materials science (Bahrami & Hosseini, 2012).
Anticancer Potential
The synthesis and evaluation of urea derivatives as potential anticancer agents highlight another critical area of scientific research. Through structure-activity relationship studies, compounds exhibiting significant antiproliferative effects have been identified, indicating the promise of urea derivatives in cancer therapy. These findings are instrumental in guiding further research into the development of novel anticancer drugs (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2S/c1-14(24)17-8-9-18(26-17)20(10-2-3-11-20)13-23-19(25)22-12-15-4-6-16(21)7-5-15/h4-9,14,24H,2-3,10-13H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIZOIMALQBQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)NCC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B2633940.png)
![(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-ethoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2633941.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2633943.png)
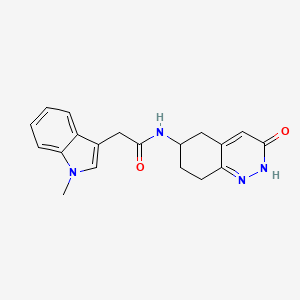
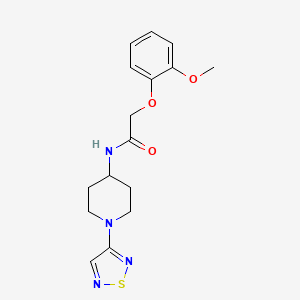
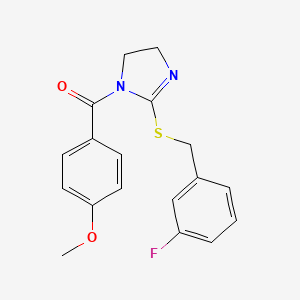
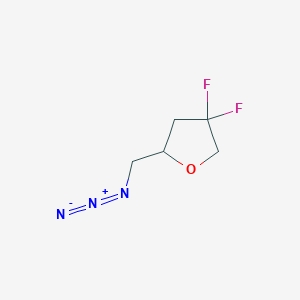

![2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2633956.png)
![N-(2-methylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2633957.png)
![Imidazo[5,1-b][1,3]thiazol-5-amine](/img/structure/B2633958.png)

